molecular formula C12H16ClNO3 B1464822 Methyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride CAS No. 1220033-95-3

Methyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride

Cat. No. B1464822
CAS RN: 1220033-95-3
M. Wt: 257.71 g/mol
InChI Key: YLCXKAWLTIIZIJ-UHFFFAOYSA-N
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Description

“Methyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride” is a chemical compound with the CAS Number: 1203683-93-5 . It has a molecular weight of 241.72 . This compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular formula of “Methyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride” is C12H16ClNO3. The InChI Code is 1S/C12H15NO2.ClH/c1-15-12(14)10-4-2-9(3-5-10)11-6-7-13-8-11;/h2-5,11,13H,6-8H2,1H3;1H .


Physical And Chemical Properties Analysis

“Methyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride” is a powder that is stored at room temperature . Its molecular weight is 257.71 g/mol. Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility are not available in the sources I have.

Scientific Research Applications

Synthesis and Photophysical Properties

The synthesis and photophysical properties of derivatives related to Methyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride have been explored in various studies. For example, research on S, N, and Se-modified methyl salicylate derivatives, including structures similar to Methyl 4-(3-pyrrolidinyloxy)benzoate, indicates the potential of these compounds in photophysical applications due to their unique absorption and emission spectra. These properties are attributed to the specific substituent moieties and their effects on the photophysical behavior of the compounds, offering insights into the design of new materials with desired optical features (Yoon et al., 2019).

Electrochromic Properties and Polymer Synthesis

The electrochromic properties and polymer synthesis applications of derivatives related to Methyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride have also been studied. A derivative involving pyrrole and Methyl Red azo dye demonstrated enhanced electrochromic properties compared to polypyrrole films, indicating potential applications in electrochromic devices and pH sensors (Almeida et al., 2017).

Supramolecular Liquid Crystals

Research into the interactions between non-mesomorphic compounds, including derivatives similar to Methyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride, has led to the formation of supramolecular liquid crystal phases. These phases are induced by intermolecular hydrogen bonding, with the extent and stability of the liquid crystal phases influenced by different substituents. This work contributes to the understanding of supramolecular chemistry and the development of novel liquid crystal materials (Naoum et al., 2010).

Antimicrobial Evaluation

In the field of antimicrobial research, substituted pyridyl benzoates, structurally related to Methyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride, have been synthesized and evaluated for their antibacterial activity. Certain derivatives have shown promising activity against gram-positive bacteria, highlighting the potential of these compounds in developing new antibacterial agents (Eldeab, 2019).

Advanced Polymer Materials

The synthesis and properties of hyperbranched aromatic polyamides, incorporating structures akin to Methyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride, have been explored. These studies provide valuable insights into the design and development of advanced polymer materials with potential applications in various fields, including coatings, adhesives, and high-performance composites (Yang et al., 1999).

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 4-pyrrolidin-3-yloxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.ClH/c1-15-12(14)9-2-4-10(5-3-9)16-11-6-7-13-8-11;/h2-5,11,13H,6-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCXKAWLTIIZIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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